molecular formula C22H32N6O6 B570890 Z-Sar-Pro-Arg-OH CAS No. 112898-31-4

Z-Sar-Pro-Arg-OH

Cat. No. B570890
CAS RN: 112898-31-4
M. Wt: 476.534
InChI Key: PSXDICJGJXJQAQ-IRXDYDNUSA-N
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Description

“Z-Sar-Pro-Arg-OH” is a chemical compound with the CAS number 112898-31-4 . It is also known as L-Arginine, N-methyl-N-[(phenylmethoxy)carbonyl]glycyl-L-prolyl .


Chemical Reactions Analysis

The dispersion interaction has been reported to play a critical role in the stabilization of model dipeptide Z-Arg-OH, even greater than the conventional hydrogen bond (HB) . This suggests that similar interactions could be important in the behavior of “Z-Sar-Pro-Arg-OH”.

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXDICJGJXJQAQ-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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